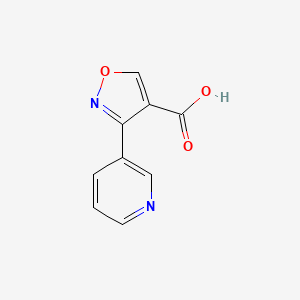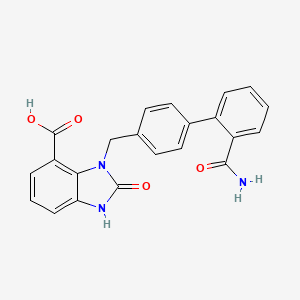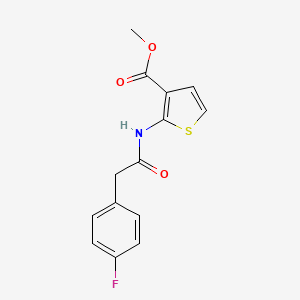
1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine typically involves the reaction of imidazole derivatives with trimethylsilyl-protected intermediates. One common method includes the use of 2-trimethylsilylethoxymethyl chloride as a starting material, which reacts with imidazole under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into different imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring.
科学的研究の応用
1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as catalysts or polymers.
作用機序
The mechanism by which 1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The imidazole ring can interact with active sites of enzymes, influencing their activity and function.
類似化合物との比較
1-(Trimethylsilyl)imidazole: This compound is similar but lacks the ethoxymethyl group.
2-Trimethylsilyl-1H-imidazole: Another related compound with a different substitution pattern on the imidazole ring.
Uniqueness: 1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine is unique due to the presence of both the trimethylsilyl and ethoxymethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.
特性
分子式 |
C9H19N3OSi |
|---|---|
分子量 |
213.35 g/mol |
IUPAC名 |
1-(2-trimethylsilylethoxymethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-6-9(10)11-7-12/h6-7H,4-5,8,10H2,1-3H3 |
InChIキー |
IZLXHNPTVJFXAJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)


![Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)


![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)



![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)

![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)

